Perfluorooct-1-ene
Overview
Description
This compound is part of the larger family of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence, toxicity, and capability of bioaccumulation . Perfluorooct-1-ene is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial applications.
Mechanism of Action
Target of Action
Perfluorooct-1-ene, also known as perfluorooctene-1, is a specialty product used in proteomics research applications . .
Mode of Action
It has been noted that ozonides of higher perfluoroalkenes were prepared for the first time by ozonation of this compound . This suggests that the compound may interact with ozone, leading to the formation of ozonides.
Biochemical Pathways
The ozonation process suggests that it may be involved in redox reactions and could potentially affect pathways related to oxidative stress .
Result of Action
The formation of ozonides suggests that it may have potential oxidative properties .
Action Environment
This compound is a liquid that is stored at 4° C and has a boiling point of 102-105° C . These physical properties suggest that temperature could influence its action, efficacy, and stability. Additionally, this compound is part of a larger group of compounds known as Per- and polyfluoroalkyl substances (PFAS), which are emerging contaminants of increasing concern due to their environmental persistence, toxicity, and capability of bioaccumulation . This suggests that environmental factors such as the presence of other contaminants could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Perfluorooct-1-ene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form ozonides when reacted with ozone, a process that has been confirmed through 13C NMR spectroscopy and GLC-mass spectrometry . These ozonides can further interact with other biomolecules, potentially affecting their function and stability. The interactions of this compound with enzymes and proteins are primarily non-covalent, involving van der Waals forces and hydrophobic interactions, which can influence the activity and conformation of these biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of ozonides from this compound can lead to oxidative stress within cells, which in turn can activate signaling pathways related to stress response and apoptosis . Additionally, this compound may affect the expression of genes involved in detoxification and metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their function. The formation of ozonides from this compound is a key aspect of its molecular mechanism, as these ozonides can further react with other biomolecules, leading to changes in their structure and function . This process can result in enzyme inhibition or activation, as well as alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products, such as ozonides, can have long-term effects on cellular function. Studies have shown that the formation of ozonides from this compound can lead to sustained oxidative stress and cellular damage over time . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and cellular damage in animal models . These toxic effects are dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. The compound can interact with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels . For instance, the formation of ozonides from this compound can interfere with lipid metabolism, leading to changes in lipid levels and distribution within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its effects . The localization and accumulation of this compound within cells can impact its activity and function, as well as its potential toxicity.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can affect the activity and function of biomolecules. The compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function.
Preparation Methods
Perfluorooct-1-ene can be synthesized through several methods. One common synthetic route involves the fluorination of octene using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a solvent such as Freon-113 and is carried out at low temperatures to prevent decomposition of the product . Industrial production methods often involve the use of high-pressure reactors and specialized equipment to handle the highly reactive fluorine gas safely .
Chemical Reactions Analysis
Perfluorooct-1-ene undergoes various chemical reactions, including:
Ozonolysis: This reaction involves the addition of ozone to the double bond of this compound, resulting in the formation of ozonides. The reaction is typically carried out in a solvent like Freon-113 at low temperatures.
Substitution Reactions: This compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Scientific Research Applications
Perfluorooct-1-ene has several scientific research applications, including:
Polymer Science: It is used in the synthesis of fluoropolymers, which are valuable in producing thermoplastic elastomers, fuel cell membranes, and hydrophobic surfaces.
Environmental Studies: Due to its persistence and bioaccumulation, this compound is studied for its environmental impact and degradation pathways.
Medical Research: The compound is used in the development of medical tactile sensors and other biomedical devices.
Comparison with Similar Compounds
Perfluorooct-1-ene can be compared with other similar perfluorinated alkenes, such as perfluorooct-2-ene and perfluorodecene. These compounds share similar chemical properties but differ in their molecular structures and reactivity . For example, perfluorooct-2-ene has a double bond at a different position, which affects its reactivity and the types of products formed during chemical reactions . The unique structure of this compound makes it particularly suitable for specific applications in polymer science and environmental studies .
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPKOZNGFQMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204489 | |
Record name | Perfluorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-14-8 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=559-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooct-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorooct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Perfluorooct-1-ene suitable for creating fuel-cell membranes?
A: this compound is a valuable monomer for developing fuel-cell membranes due to its ability to copolymerize with other fluorinated monomers like vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride. [] This allows for the creation of terpolymers with tailored properties suitable for membrane applications. The resulting materials exhibit desirable characteristics such as:
- Crosslinkability: The presence of bromine atoms in this compound allows for crosslinking, enhancing the stability and solvent resistance of the resulting membranes. [, ]
- Tunable Functionality: By adjusting the ratio of this compound to other monomers, researchers can control the concentration of sulfonic acid groups, which directly influences the membrane's ion-exchange capacity and proton conductivity. []
Q2: How does the incorporation of this compound impact the thermal stability of VDF-based polymers?
A: Research indicates that incorporating this compound into VDF-based polymers through copolymerization, followed by crosslinking via the bromine atom, leads to enhanced thermal stability compared to the original, non-crosslinked polymers. [] This improvement in thermal stability is attributed to the formation of a crosslinked network structure, restricting polymer chain movement and enhancing its resistance to thermal degradation.
Q3: Can this compound be used to create graft polymers, and what advantages does this offer?
A: Yes, this compound can be copolymerized with VDF and subsequently utilized to create graft polymers. [, ] The bromine atom within the copolymer acts as an initiation site for Atom Transfer Radical Polymerization (ATRP) of other monomers, such as styrene. This "grafting from" approach allows for the synthesis of poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) graft copolymers. [] These graft copolymers combine the properties of both PVDF and polystyrene, potentially leading to materials with enhanced flexibility, processability, and compatibility with a wider range of applications.
Q4: What analytical techniques are commonly used to characterize polymers containing this compound?
A4: Several analytical techniques are employed to characterize polymers containing this compound, including:
- NMR Spectroscopy: Both ¹H and ¹⁹F NMR are valuable for determining the copolymer composition, confirming the incorporation of this compound, and analyzing the microstructure of the resulting polymers. [, ]
- Kinetic Studies: Analyzing polymerization kinetics helps researchers understand the reactivity of this compound and optimize polymerization conditions. []
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